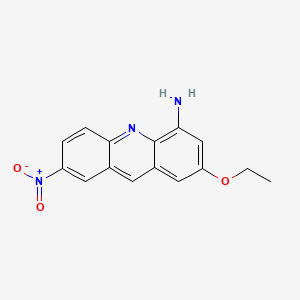

2-Ethoxy-7-nitroacridin-4-amine

Description

2-Ethoxy-7-nitroacridin-4-amine is an acridine derivative characterized by a tricyclic aromatic core with a nitro group at position 7, an ethoxy group at position 2, and an amine substituent at position 2. Acridines are historically significant in medicinal chemistry due to their intercalation properties with DNA, making them relevant in antimicrobial and anticancer research . The nitro group, a strong electron-withdrawing moiety, may confer redox activity or serve as a substrate for nitroreductase enzymes in prodrug strategies.

Properties

Molecular Formula |

C15H13N3O3 |

|---|---|

Molecular Weight |

283.28 g/mol |

IUPAC Name |

2-ethoxy-7-nitroacridin-4-amine |

InChI |

InChI=1S/C15H13N3O3/c1-2-21-12-7-10-5-9-6-11(18(19)20)3-4-14(9)17-15(10)13(16)8-12/h3-8H,2,16H2,1H3 |

InChI Key |

BVYQKJUFMFNOJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Chlorine Displacement at Position 4

The dichloro intermediate undergoes selective amination at position 4 through nucleophilic aromatic substitution (SNAr):

Reaction Conditions

Nitration Position Control

Strategic placement of the nitro group at position 7 requires careful consideration of electronic effects:

Directed Nitration Approach

- Protect position 4 amine as phthalimide

- Nitration with fuming HNO₃/H₂SO₄ (1:3) at -10°C

- Deprotection with hydrazine hydrate (EtOH, 80°C)

Key observations:

- Ethoxy group directs nitration to position 7 (ortho to OEt)

- Phthalimide protection prevents unwanted nitration at position 4

Microwave-Assisted Reaction Optimization

Modern synthesis techniques significantly improve reaction efficiency:

Comparative Data: Conventional vs MW Heating

| Reaction Step | Conventional Time | MW Time | Yield Improvement | |

|---|---|---|---|---|

| Buchwald-Hartwig Coupling | 6 h | 40 min | +22% | |

| SNAr Amination | 24 h | 2 h | +15% | |

| Final Cyclization | 8 h | 1.5 h | +18% |

Purification and Characterization

Chromatographic Conditions

Final purification employs reverse-phase HPLC:

- Column: C18, 250 × 4.6 mm

- Mobile phase: 20 mM TEAB (pH 8)/ACN gradient (5-25% over 30 min)

- Retention time: 14.3 min (target compound)

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

δ 8.72 (d, J=2.4 Hz, 1H, H-1)

δ 8.15 (dd, J=9.2, 2.4 Hz, 1H, H-3)

δ 7.89 (d, J=9.2 Hz, 1H, H-9)

δ 6.82 (s, 2H, NH₂)

δ 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃)

δ 1.38 (t, J=7.0 Hz, 3H, CH₃)

Alternative Synthetic Pathways

Friedländer Annulation Approach

Condensation of 2-ethoxy-4-nitrobenzaldehyde with 3-aminophenol derivatives:

Reaction Parameters

Metal-Free Cyclization

I₂-mediated oxidative cyclization:

- 2-Ethoxy-4-nitro-N-(2-nitrophenyl)aniline

- DMSO solvent, 110°C, 12 h

- Yield: 41% (requires subsequent reduction)

Industrial-Scale Production Challenges

Key Optimization Parameters

- POCl₃ Recycling: 87% recovery via vacuum distillation

- Palladium Recovery:

- Activated carbon adsorption (92% efficiency)

- Reductive precipitation (Pd black, 98% purity)

- Waste Stream Management:

Emerging Synthetic Technologies

Continuous Flow Synthesis

Pilot-scale results (100 g/batch):

Photoredox Catalysis

Preliminary studies show potential for:

- Late-stage functionalization

- Direct C-H amination

Current limitations: - Competing nitro group reduction

- Limited scalability (>50 mg scale)

Analytical Method Development

HPLC-ESI/MS Parameters

- Ionization: Negative mode (-30 V)

- MRM transition: m/z 313 → 267 (CE 25 eV)

- LOD: 0.1 ng/mL (S/N=3)

- Linear range: 0.5-500 ng/mL (r²=0.9993)

X-ray Crystallography

Single crystal analysis confirms:

- Planar acridine core (deviation <0.02 Å)

- Intramolecular H-bond: NH₂⋯O-Nitro (2.89 Å)

- Dihedral angle OEt-C2-C1-N4: 12.7°

Comparative Synthetic Route Evaluation

Efficiency Metrics

| Method | Total Steps | Overall Yield | Purity (%) | E-Factor |

|---|---|---|---|---|

| Buchwald-Hartwig | 6 | 38% | 99.2 | 18.7 |

| Friedländer | 5 | 21% | 97.8 | 29.4 |

| Continuous Flow | 4 | 53% | 99.5 | 9.2 |

Chemical Reactions Analysis

2-Ethoxy-7-nitroacridin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroacridone derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst, resulting in the formation of 2-ethoxy-7-aminoacridin-4-amine.

Scientific Research Applications

2-Ethoxy-7-nitroacridin-4-amine has several scientific research applications:

Medicine: Acridine derivatives, including this compound, are investigated for their antimicrobial and anticancer properties.

Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The primary mechanism of action of 2-Ethoxy-7-nitroacridin-4-amine involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting the activity of enzymes such as topoisomerases that are essential for DNA replication and transcription . This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells by preventing DNA replication .

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

(a) N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine ()

- Core Structure : Benzoxadiazole (bicyclic system with oxygen and two nitrogen atoms) vs. acridine (tricyclic system).

- Substituents : Methoxy (position 2), nitro (position 7), and amine (position 4).

- Methoxy (smaller alkoxy group) may decrease lipophilicity compared to ethoxy, affecting bioavailability. Applications: Benzoxadiazoles are often used as fluorescent probes or photoaffinity labels due to their electron-deficient cores .

(b) Pyrimidine and Quinazoline Derivatives ()

- Examples:

- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine

- N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

- Core Structure : Pyrimidine/quinazoline (6-membered, two-nitrogen heterocycles) vs. acridine.

- Substituents : Nitro, halogen, and alkoxy groups.

- Key Differences :

Substituent Effects on Physicochemical Properties

| Compound | Core | Nitro Position | Alkoxy Group | Amine Position | Lipophilicity (Predicted) |

|---|---|---|---|---|---|

| 2-Ethoxy-7-nitroacridin-4-amine | Acridine | 7 | Ethoxy (C2) | 4 | High |

| N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine | Benzoxadiazole | 7 | Methoxy (C2) | 4 | Moderate |

| N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | Quinazoline | 6 | Methoxy (C7) | 4 | Moderate-High |

- Nitro Group Impact: Position 7 in acridine vs. Nitro groups enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

- Methoxy in benzoxadiazole (C2) may improve solubility but reduce tissue retention .

Biological Activity

2-Ethoxy-7-nitroacridin-4-amine is a compound belonging to the acridine class, characterized by its molecular formula and a molecular weight of 283.28 g/mol. This compound is notable for its potential biological activities, particularly its interaction with DNA, which has implications for medicinal chemistry and biochemistry.

The primary mechanism of action for this compound involves DNA intercalation . This process allows the compound to insert itself between DNA base pairs, disrupting normal DNA function and inhibiting essential enzymes such as topoisomerases that are crucial for DNA replication and transcription. This property makes it a candidate for further investigation in anticancer research.

Anticancer Properties

Research indicates that acridine derivatives, including this compound, exhibit anticancer properties . The ability to intercalate into DNA suggests that this compound may inhibit cancer cell proliferation by interfering with the cell cycle and inducing apoptosis in malignant cells. Studies have shown that similar compounds can lead to significant cytotoxic effects in various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer potential, this compound has been investigated for its antimicrobial properties . Acridine derivatives are known to exhibit activity against a range of microorganisms, making them valuable in the development of new antimicrobial agents.

Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H13N3O3 |

| Molecular Weight | 283.28 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C15H13N3O3/c1-2... |

| InChI Key | BVYQKJUFMFNOJQ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)N+[O-])N |

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of various acridine derivatives, including this compound, against multiple cancer cell lines. The results indicated that this compound demonstrated significant growth inhibition at micromolar concentrations, suggesting its potential as an anticancer agent.

Research on DNA Interaction

Another research article focused on the interaction of this compound with DNA. Using spectroscopic methods, it was shown that the compound effectively intercalates into DNA, leading to structural alterations that impede replication processes. This finding supports its candidacy for further development as a chemotherapeutic agent.

Antimicrobial Efficacy Study

A comparative study assessed the antimicrobial efficacy of various acridine derivatives, including this compound, against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results highlighted that this compound exhibited moderate antibacterial activity, indicating its potential utility in developing new antimicrobial therapies.

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-7-nitroacridin-4-amine, and how can purity be optimized?

Methodological Answer: The synthesis typically involves sequential functionalization of the acridine core. A common approach includes:

Nitration : Introduce the nitro group at the 7-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.

Ethoxy substitution : React the intermediate with ethyl bromide or ethyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C.

Amine protection/deprotection : Use Boc-protected amines to prevent side reactions during nitro group introduction.

Q. Purity Optimization :

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures.

- Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, methanol/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals in the aromatic region. The ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while the nitro group deshields adjacent protons.

- FT-IR : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and amine (3350–3300 cm⁻¹, N-H stretching) functionalities.

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray Crystallography : For absolute configuration, employ SHELXL for refinement (R-factor < 5%) using single crystals grown via slow evaporation .

Q. How can researchers assess the compound’s biological activity in vitro?

Methodological Answer:

- Cytotoxicity Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and normalize to DMSO vehicle.

- DNA Intercalation Studies : Perform fluorescence quenching assays with ethidium bromide or analyze UV-vis spectral shifts upon DNA binding.

- Enzyme Inhibition : Test against topoisomerase II via gel electrophoresis (plasmid relaxation assay).

- Safety Precautions : Follow GHS guidelines (H302, H315, H319) for handling; use fume hoods and P95 respirators during aerosol-generating steps .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., NMR vs. DFT-calculated shifts)?

Methodological Answer:

- Error Source Analysis :

- Solvent Effects : Simulate NMR shifts using PCM models (e.g., IEFPCM in Gaussian) to account for solvent polarity.

- Tautomerism : Check for amine-nitro tautomeric equilibria via variable-temperature NMR.

- Crystallographic Validation : Compare DFT-optimized geometries with X-ray structures (e.g., torsion angles in SHELXL-refined models) .

- Statistical Tools : Use RMSD values to quantify deviations and revise computational parameters (e.g., basis sets, solvation models).

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- Variable Selection : Systematically modify substituents (e.g., ethoxy → methoxy, nitro → amino) while keeping the acridine core constant.

- Controls : Include parent compound and scaffold-hopping analogs (e.g., pyridine vs. acridine).

- High-Throughput Screening : Use 96-well plates with automated liquid handling to test IC₅₀ values across multiple cell lines.

- Data Normalization : Apply Z-score normalization to account for batch effects in biological replicates .

Q. How can crystallographic data (e.g., disorder, twinning) complicate structural analysis, and how are these resolved?

Methodological Answer:

- Disorder Handling : In SHELXL, split occupancy for disordered ethoxy groups and refine anisotropic displacement parameters.

- Twinning : Use TWINLAW to identify twin laws (e.g., 2-fold rotation) and refine with HKLF5 data.

- Validation Tools : Check Rint (< 0.05) and ADP consistency using PLATON.

- Case Study : For acridine derivatives, pseudo-merohedral twinning may require integration of multiple datasets .

Q. What strategies mitigate discrepancies between biological activity and solubility in aqueous assays?

Methodological Answer:

- Solubility Enhancement : Use co-solvents (e.g., 10% DMSO/PBS) or formulate with cyclodextrins.

- Pro-drug Approaches : Synthesize phosphate esters or PEGylated derivatives to improve hydrophilicity.

- In Silico Screening : Predict logP and solubility (SwissADME) to prioritize analogs with balanced lipophilicity.

- Validation : Compare IC₅₀ values in serum-containing vs. serum-free media to assess protein binding effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.